ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate
Overview
Description
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate is a compound that belongs to the coumarin family, which is known for its presence in many plant families and its importance in organic chemistry. Coumarins have been tested in various pharmacological models and have shown a range of potentially useful biological activities, including antimicrobial, antithrombotic, anti-inflammatory, antimutagenic, antitumor, and enzyme inhibitory effects .
Synthesis Analysis
The synthesis of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate derivatives can be achieved through different methods. One such method involves the reaction of 2H-3-chromenecarbaldehydes with glycine ethyl ester hydrochloride and mercaptoacetic acid in diisopropylethylamine/benzene under refluxing conditions, which allows for the formation of ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates in a single pot . Another rapid synthetic method for a related compound, 4-oxo-4H-chromene-3-carboxylic acid, involves a two-step process starting from commercially available 1-(2-hydroxyphenyl)ethanone, followed by a Vilsmeier reaction and oxidation .
Molecular Structure Analysis
The crystal structure of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate has been established through X-ray crystallographic analysis. The molecule is essentially planar except for the carboxylate substituent group. The crystal packing forms a supramolecular array arising from hydrogen bonds and intermolecular C-H···O=C contacts, involving both the organic molecules and solvent water molecules. The network of interactions is further reinforced by π-π stacking interactions .
Chemical Reactions Analysis
The decomposition of a related compound, ethyl 6-azido-4-oxo-4H-chromen-2-carboxylate, has been studied to understand the mechanistic aspects of its transformation. The study discusses the probable participation of ethyl 6-(N-acetoxyacetamido)-4-oxo-4H-chromen-2-carboxylate and its rearrangement prior to oxazolochromone formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate are influenced by its molecular structure. The planarity of the molecule and the presence of hydrogen bonds and π-π interactions in the crystal structure suggest that it may have unique optical and electronic properties that could be relevant to its biological activity. However, specific physical and chemical properties such as melting point, solubility, and reactivity are not detailed in the provided papers and would require further investigation .
Relevant Case Studies
A case study involving the antimicrobial activity of a structurally related compound, ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate, has been reported. This compound, along with its complex with ethyl α-cyano-4-chlorocinnamate, was synthesized and characterized by spectral data and X-ray single crystal analysis. The study suggests potential antimicrobial applications for these compounds .
Scientific Research Applications
Supramolecular Structure Analysis
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate demonstrates significant structural properties in its crystal form. The molecule is essentially planar except for the carboxylate substituent group. Its supramolecular array arises from hydrogen bonds and intermolecular C-H···O=C contacts, involving both organic molecules and solvent water molecules. This structure is crucial in understanding its interactions in various applications, particularly in the fields of crystallography and molecular modeling (Galdámez, García-Beltrán, & Cassels, 2011).
Anticorrosive Properties
This compound has shown potential in inhibiting hydrochloric acid corrosion of mild steel. When reacted with amines under mild conditions, it forms alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates, which are efficient in preventing corrosion at low concentrations. This highlights its potential in industrial applications, particularly in corrosion prevention (Shcherbakov, Gorbunova, Burgart, & Saloutin, 2014).
Fluorescent Properties
The fluorescent properties of derivatives of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate have been explored. Synthesis and characterization of these derivatives, such as (E)-ethyl-7-(cinnamoyloxy)-2-oxo-2H-chromene-3-carboxylate, have shown significant fluorescence, indicating its potential use in optical materials and sensors (Bai Jing-hua, 2011).
Photoluminescence Studies
Investigations into the photoluminescence of ethyl coumarin-3-carboxylate derivatives, including ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, reveal interesting optical properties. These compounds show stronger absorption and emission than ethyl coumarin-3-carboxylate, particularly under ultraviolet light, where they exhibit strong blue-violet emission. This research suggests potential applications in photoluminescent materials and devices (Song, Li-Meia, Gao, & Jian-hua, 2014).
Antibacterial Activity
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate has shown promising results in antibacterial studies. When combined with transitional metal ions like Cu(II) and La(III), it exhibits antimicrobial activities against human pathogenic bacteria isolated from wound infections. This research opens avenues for its potential use in developing new antibacterial agents (Ashraf S. Hassan, 2014).
Future Directions
properties
IUPAC Name |
ethyl 7-hydroxy-2-oxochromene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETDBZQIWIJQJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209761 | |
Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate | |
CAS RN |
6093-71-6 | |
Record name | Ethyl 7-hydroxycoumarin-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6093-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Carbethoxy-7-hydroxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-3-carboxylic acid, 7-hydroxy-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CARBETHOXYUMBELIFERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X538NC636R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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